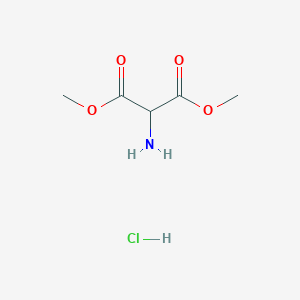

Dimethyl aminomalonate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl 2-aminopropanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDKNJSEWOEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936455 | |

| Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-80-3 | |

| Record name | Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16115-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl aminomalonate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl Aminomalonate Hydrochloride (CAS 16115-80-3): A Core Building Block for Complex Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Reagent

In the landscape of medicinal chemistry and complex organic synthesis, certain reagents distinguish themselves not merely as reactants, but as fundamental building blocks that unlock pathways to novel molecular architectures. Dimethyl aminomalonate hydrochloride (DMAM-HCl), CAS No. 16115-80-3, is a premier example of such a cornerstone molecule. It is a hydrochloride salt of the dimethyl ester of aminomalonic acid, a structural feature that imparts both stability and versatile reactivity.[1][2]

This guide moves beyond a simple recitation of properties. It is designed to provide researchers, particularly those in drug development, with a deep, field-proven understanding of DMAM-HCl. We will explore not just what it is, but why it behaves the way it does, how to handle it safely and effectively, and where its unique reactivity can be strategically deployed to build the complex scaffolds at the heart of modern therapeutics. The true power of this reagent lies in its ability to function as a synthetic equivalent of a glycine α-cation, providing a reliable entry point for constructing substituted α-amino acid derivatives, a critical motif in countless biologically active compounds.

Section 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its successful application. The hydrochloride form of dimethyl aminomalonate is crucial; the free amine is known to be significantly less stable, making the salt the preferred form for storage and handling. This stability is a direct consequence of the protonation of the amino group, which prevents side reactions and degradation.[3]

Core Properties

All quantitative data for this compound are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| CAS Number | 16115-80-3 | [1][2] |

| Molecular Formula | C₅H₉NO₄ · HCl | [1] |

| Molecular Weight | 183.59 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 160 °C (decomposes) | [1][2] |

| Solubility | Water: Soluble (25 mg/mL) | [1][2] |

| InChI Key | QWNDKNJSEWOEDM-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C(N)C(=O)OC.Cl | [5] |

Stability and Storage

Causality: DMAM-HCl is hygroscopic and should be stored in a tightly sealed container in a dry, cool environment. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture uptake, which can affect reactivity and sample integrity. The rationale for its supply as a hydrochloride salt is to protect the nucleophilic amino group from atmospheric reactants (like CO₂) and to prevent self-condensation or degradation, ensuring a long shelf-life and consistent performance in reactions.[3]

Spectroscopic Signature

-

¹H NMR (Illustrative, based on Diethyl Analog in CDCl₃):

-

A singlet for the methine proton (CH) is expected around δ 5.0 ppm .

-

A singlet for the two equivalent methyl ester protons (2 x OCH₃) is expected around δ 3.8 ppm .

-

A broad singlet for the ammonium protons (NH₃⁺) is expected, which can be variable and may exchange with D₂O.[6]

-

-

¹³C NMR (Illustrative, based on Diethyl Analog):

-

The ester carbonyl carbons (C=O) would appear downfield, likely > δ 165 ppm .

-

The methoxy carbons (OCH₃) would be expected around δ 53 ppm .

-

The central methine carbon (CH) would appear around δ 55-60 ppm .[7]

-

-

FT-IR (KBr Pellet):

-

Strong, broad absorption from ~3400-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

-

A very strong, sharp peak around 1750 cm⁻¹ for the C=O stretch of the ester groups.

-

C-O stretching bands around 1250-1100 cm⁻¹ .[8]

-

Section 2: Safety and Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. The handling protocol for DMAM-HCl is designed to be self-validating, meaning the rationale for each step is directly tied to the compound's known hazards.

GHS Hazard Profile

| Pictogram | GHS Code | Hazard Statement | Source(s) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Mandatory Handling Protocol

This protocol is designed to mitigate the risks identified above.

-

Engineering Controls:

-

Action: Always handle DMAM-HCl powder within a certified chemical fume hood.

-

Causality: This directly addresses the H335 hazard (May cause respiratory irritation) by preventing inhalation of airborne particles.[1]

-

-

Personal Protective Equipment (PPE):

-

Action: Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Causality: Gloves and a lab coat mitigate the H315 hazard (Causes skin irritation), while safety goggles are essential to prevent H319 (Causes serious eye irritation).[1]

-

-

Dispensing and Weighing:

-

Action: Dispense the required amount carefully to avoid generating dust. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel inside the fume hood.

-

Causality: Minimizes aerosolization, further reducing the inhalation risk (H335).

-

-

Spill & Waste Management:

-

Action: In case of a spill, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite), collect using non-sparking tools, and place in a sealed container for chemical waste disposal.

-

Causality: Prevents exposure to personnel and contamination of the lab environment.

-

-

First Aid:

-

Action (Eyes): Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Action (Skin): Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Action (Inhalation): Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Causality: These are standard, validated responses to exposure to irritant chemicals.

-

Section 3: Core Applications in Synthesis

DMAM-HCl is a powerful synthon primarily because, after N-acylation or N-sulfonylation, the proton on the α-carbon becomes acidic and can be readily removed by a mild base. This in-situ formation of an enolate allows for subsequent alkylation or acylation, effectively making the reagent a versatile glycine enolate equivalent. This two-step, one-pot process is a cornerstone of its utility.

Key applications derived from this reactivity include:

-

Synthesis of Unnatural Amino Acids: By choosing an appropriate electrophile (R-X), a vast array of side chains can be introduced.

-

Heterocycle Synthesis: It serves as a starting material for complex heterocyclic scaffolds such as hydantoins and piperazines.[1][2]

-

Natural Product Synthesis: DMAM-HCl has been utilized in the total synthesis of complex natural products, including Spirotryprostatin B, a potent anti-mitotic agent.[9]

Section 4: A Key Synthetic Protocol: The Trost Synthesis of Spirotryprostatin B

A landmark application of DMAM-HCl is its use in the total synthesis of Spirotryprostatin B, as reported by Trost et al. The synthesis begins by coupling DMAM-HCl with Cbz-protected proline to form a key diketopiperazine intermediate. This protocol outlines the conceptual steps for this initial, critical transformation.[9]

Workflow Diagram: Formation of the Diketopiperazine Precursor

Step-by-Step Experimental Protocol (Conceptual)

This protocol describes a representative procedure for the amide coupling of an N-protected amino acid with DMAM-HCl, which is the foundational step in the Trost synthesis.

-

Reagent Preparation (Self-Validation):

-

Action: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (e.g., Dichloromethane - DCM).

-

Causality: The coupling reagents (like EDC) are moisture-sensitive. Water would hydrolyze the activated ester intermediate, halting the reaction and leading to poor yields.

-

-

Initial Activation:

-

Action: To a stirred solution of N-Cbz-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq).

-

Causality: The carbodiimide (EDC) activates the carboxylic acid of proline, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

-

-

Amine Addition:

-

Action: In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq), and stir until the solid dissolves. This solution of the free amine is then added dropwise to the activated Cbz-proline solution at 0 °C.

-

Causality: The hydrochloride salt must be neutralized to generate the free, nucleophilic amine. Two equivalents of base are used: one to neutralize the HCl salt and one to neutralize the HCl generated from the EDC coupling reaction. DIPEA is used because it is a sterically hindered, non-nucleophilic base that will not compete with the desired aminomalonate nucleophile.

-

-

Reaction and Workup:

-

Action: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acidic wash removes any unreacted base (DIPEA). The basic wash removes unreacted starting acid and HOBt. The brine wash removes residual water before drying.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Causality: This standard procedure removes inorganic salts and polar impurities, yielding the pure, coupled amide product, which is the direct precursor to the diketopiperazine core of Spirotryprostatin B.

-

Conclusion

This compound is far more than a simple catalog chemical; it is an enabling tool for synthetic innovation. Its stability as a salt, combined with the predictable and versatile reactivity of its N-protected derivatives, provides a reliable and powerful method for the construction of substituted α-amino acids and complex nitrogen-containing heterocycles. By understanding the causality behind its properties, handling requirements, and reaction mechanisms, researchers in drug discovery and development can confidently leverage DMAM-HCl to accelerate their synthetic campaigns and build the molecules that will define the next generation of therapeutics.

References

-

Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

-

ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. Available at: [Link]

-

iChemical. (n.d.). aminomalonic acid dimethyl ester hydrochloride, CAS No. 16115-80-3. Available at: [Link]

-

PubChem. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). Available at: [Link]

-

Bhumi Publishing. (n.d.). Research Trends in Chemical Science. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 氨基丙二酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. addi.ehu.es [addi.ehu.es]

- 5. rsc.org [rsc.org]

- 6. Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR spectrum [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bhumipublishing.com [bhumipublishing.com]

Introduction: The Strategic Importance of Dimethyl Aminomalonate Hydrochloride in Synthesis

An In-Depth Technical Guide to Dimethyl Aminomalonate Hydrochloride for Advanced Research and Development

This compound is a highly valuable and versatile building block in modern organic synthesis. It serves as a compact and efficient precursor for introducing the α-amino acid framework, a motif of paramount importance in medicinal chemistry and drug development. As the hydrochloride salt, the compound exhibits enhanced stability and improved handling characteristics compared to its free base form, making it a reliable reagent in multi-step synthetic campaigns. Its dual functionality, comprising a nucleophilic amino group and two electrophilic ester moieties, allows for a diverse range of chemical transformations. This guide offers a comprehensive overview of its core physical and chemical properties, reactivity, and practical applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its successful application in synthesis, informing choices regarding solvents, reaction conditions, and purification strategies.

Structural and Molecular Identity

The compound consists of a central carbon atom bonded to an amino group, and two methyl ester groups. The hydrochloride salt form protonates the amino group, enhancing its stability.

Caption: Key synthetic transformations of dimethyl aminomalonate HCl.

Applications in Drug Development

This compound is a key starting reagent in the synthesis of numerous biologically active molecules. Its applications include:

-

Synthesis of Hydantoins: It can be used to synthesize compounds like methyl 3-phenyl-5-hydantoincarboxylate. * Peptide Chemistry: It is used in the preparation of specialized peptide fragments, such as Boc-Leu-Ama(OMe)₂, where Ama stands for aminomalonic acid. * Cysteine Derivatives: It serves as a starting material for synthesizing (R,S)-2-phenethylcysteine hydrochloride. * Complex Natural Products: It has been employed as a reagent in the total synthesis of complex alkaloids like spirotryprostatin B. The ability to use this single precursor to access diverse molecular scaffolds underscores its importance for creating compound libraries for drug screening and lead optimization.

Part 3: Stability, Handling, and Safety Protocols

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

Stability and Storage

This compound is stable under recommended storage conditions. [1]However, it should be protected from strong oxidizing agents, with which it is incompatible. [1]The hydrochloride salt form provides greater stability compared to the free amine, which can be prone to self-condensation. For long-term storage, it should be kept in a tightly closed container in a dry, well-ventilated place.

Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as an irritant. Researchers must adhere to the following safety protocols:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements:

-

P261: Avoid breathing dust. [1] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]* Required PPE: Handling should be performed while wearing appropriate personal protective equipment, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or eyeshields. [3]All manipulations that could generate dust should be performed in a chemical fume hood with appropriate exhaust ventilation. [1]

-

Part 4: Experimental Protocols

The following sections provide illustrative, step-by-step methodologies for the synthesis and application of aminomalonate esters.

Illustrative Synthesis of an Aminomalonate Ester Hydrochloride

The synthesis of dialkyl aminomalonate hydrochlorides typically involves the catalytic hydrogenation of the corresponding isonitroso (oxime) derivative, followed by precipitation of the hydrochloride salt. The following protocol is based on established procedures for the diethyl analog, which are directly applicable in principle to the dimethyl version. [4][5][6] Objective: To prepare a dialkyl aminomalonate hydrochloride via catalytic hydrogenation.

Workflow:

Caption: General workflow for synthesis of dialkyl aminomalonate hydrochloride.

Step-by-Step Methodology:

-

Reactor Setup: In a pressure reactor (e.g., Parr Hydrogenator), combine the starting material (diethyl isonitrosomalonate), 5-10% palladium on charcoal catalyst, and a solid dehydrating agent like anhydrous magnesium sulfate in a suitable solvent such as ethyl acetate or absolute ethanol. [4][5]2. Hydrogenation: Seal the reactor, flush thoroughly with hydrogen gas, and then pressurize to the target pressure (typically 20-60 psi). Agitate the mixture at room temperature until hydrogen uptake ceases (usually 15-80 minutes). [4][5][7]The reaction is exothermic and may require initial cooling.

-

Catalyst Removal: Depressurize the reactor and filter the mixture through a pad of celite to remove the catalyst and dehydrating agent. Wash the filter cake with the same solvent to ensure complete recovery of the product. [4][5]4. Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure (rotary evaporator), ensuring the bath temperature does not exceed 50°C, as the free aminomalonate ester can be unstable. [5]5. Salt Formation: Dissolve the crude free amine residue in a minimal amount of anhydrous diethyl ether and cool the solution in an ice bath. [5]6. Precipitation: Slowly bubble dry hydrogen chloride gas through the stirred solution. [4][5]The hydrochloride salt will precipitate as a fine white solid.

-

Isolation and Drying: Collect the solid product by suction filtration, wash it several times with cold, dry diethyl ether, and dry it under vacuum to yield the final product. [4][5]

Conclusion

This compound is a cornerstone reagent for introducing the α-amino ester moiety in the synthesis of pharmaceuticals and other high-value chemical entities. Its well-defined physical properties, predictable chemical reactivity, and commercial availability make it an indispensable tool for the modern synthetic chemist. By understanding its characteristics and adhering to established safety and handling protocols, researchers can effectively leverage this versatile building block to advance complex synthetic projects in drug discovery and materials science.

References

-

Diethyl aminomalonate hydrochloride. ChemBK. [Link]

-

DIETHYL AMINOMALONATE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

-

Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). PubChem - NIH. [Link]

-

China Diethyl aminomalonate hydrochloride CAS 13433-00-6 factory and manufacturers. AHH Chemical. [Link]

-

Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. ChemWhat. [Link]

- US5847197A - Process for the preparation of aminomalonic acid ester salts.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. アミノマロン酸ジメチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Diethyl aminomalonate hydrochloride CAS#: 13433-00-6 [amp.chemicalbook.com]

- 7. US5847197A - Process for the preparation of aminomalonic acid ester salts - Google Patents [patents.google.com]

The Solubility of Dimethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dimethyl aminomalonate hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this versatile building block. In the absence of extensive, publicly available quantitative data, this guide equips researchers with the theoretical knowledge and practical methodologies to determine solubility in their specific applications.

Introduction: The Role of this compound in Synthetic Chemistry

This compound is a pivotal reagent in organic synthesis, serving as a key precursor for a wide array of complex molecules, including unnatural amino acids, heterocyclic compounds, and pharmacologically active agents.[1][2] Its utility stems from the presence of a primary amine and two ester functionalities, allowing for diverse chemical transformations. The hydrochloride salt form enhances the compound's stability and shelf-life, making it a preferred choice in many synthetic protocols.[3] However, the ionic nature of the hydrochloride salt significantly influences its solubility, a critical parameter for reaction kinetics, purification, and formulation.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a qualitative and predicted solubility profile, and present detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties and Their Impact on Solubility

To understand the solubility of this compound, it is essential to consider its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₄ · HCl | [2] |

| Molecular Weight | 183.59 g/mol | [2] |

| Melting Point | 160 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Water Solubility | 25 mg/mL | [1][4] |

The presence of the hydrochloride salt makes this compound an ionic compound. This is the single most important factor governing its solubility. The molecule can be conceptualized as an ion pair, consisting of the protonated aminomalonate cation and the chloride anion. The solubility in any given solvent is determined by the solvent's ability to overcome the lattice energy of the crystalline solid and solvate these individual ions.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a fundamental framework for predicting solubility. As an ionic, polar compound, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[5]

Polar Protic Solvents

These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cation and the anion of this compound. The known water solubility of 25 mg/mL is a direct consequence of these strong intermolecular interactions.[1][4]

-

Predicted Solubility: High to moderate. Methanol and ethanol are expected to be good solvents, though likely less effective than water due to their lower polarity.

Polar Aprotic Solvents

Polar aprotic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, have significant dipole moments but lack acidic protons.[6] They are effective at solvating cations through ion-dipole interactions but are less effective at solvating anions compared to protic solvents.

-

Predicted Solubility: Moderate to low. DMSO and DMF are often good solvents for organic salts and are expected to show some solubility. Acetonitrile, being less polar, will likely be a poorer solvent.

Nonpolar Solvents

Nonpolar solvents like hexane, toluene, and diethyl ether lack the ability to form strong interactions with the ions of this compound. The energy required to break the crystal lattice is not compensated by the weak van der Waals forces between the salt and the solvent.

-

Predicted Solubility: Very low to negligible. These solvents are generally unsuitable for dissolving ionic compounds.

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong hydrogen bonding and ion-dipole interactions effectively solvate both cation and anion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Capable of solvating the cation via ion-dipole interactions, but less effective at solvating the anion. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low to Negligible | Weak solvent-solute interactions are insufficient to overcome the crystal lattice energy. |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following protocols provide robust and reliable methods for this purpose.

Qualitative Solubility Determination

This rapid method is useful for initial solvent screening.

Protocol:

-

Add approximately 10 mg of this compound to a small vial.

-

Add 1 mL of the test solvent.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

-

For finer particles, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

-

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the isothermal equilibrium method.

Causality and Experimental Design Considerations

-

Choice of Analytical Method: HPLC is often preferred for its sensitivity and specificity. However, if the compound lacks a strong chromophore, qNMR can be an excellent alternative as it does not require a reference standard of the analyte itself (an internal standard of known concentration is used).

-

Temperature Control: Solubility is highly temperature-dependent. Precise and constant temperature control throughout the equilibration and sampling process is critical for accurate and reproducible results.

-

Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Use high-purity this compound and analytical grade solvents.

-

pH of the Medium: For protic solvents, the pH can influence the equilibrium between the protonated and free-base forms of the amine, thereby affecting solubility. For non-aqueous systems, this is less of a concern.

Conclusion

While a comprehensive database of the solubility of this compound in a wide range of organic solvents is not yet available, a strong understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. As a polar, ionic salt, it is expected to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides researchers with the theoretical foundation and, critically, the practical, step-by-step methodologies to confidently and accurately determine its solubility in their specific systems of interest, enabling more efficient process development, reaction optimization, and formulation design.

References

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Shayan, M., Zare, A., & Dehghani, F. (2018). Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors. Day 3 Tue, March 27, 2018.

- Pal, D., & Singh, S. (1993). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

PubChem. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

Sources

- 1. アミノマロン酸ジメチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 氨基丙二酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 16115-80-3: this compound [cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Dimethyl Aminomalonate Hydrochloride: A Cornerstone for Synthetic Chemistry

Introduction: The Strategic Importance of Dimethyl Aminomalonate Hydrochloride in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of foundational building blocks is paramount to the success of a synthetic campaign. This compound (DMAM-HCl) emerges as a preeminent reagent, valued for its dual-functional nature as both a primary amine and a malonic ester. This hydrochloride salt offers enhanced stability and handling characteristics compared to its freebase form, rendering it a reliable and versatile component in the synthetic chemist's toolkit.[1][2]

This guide provides an in-depth exploration of the molecular and physical properties of DMAM-HCl, a field-tested protocol for its synthesis, and a discussion of its critical applications. The insights herein are curated for researchers, scientists, and drug development professionals who require not just procedural steps, but a foundational understanding of the causality behind its synthetic utility.

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its structure and physical characteristics. DMAM-HCl is the hydrochloride salt of the dimethyl ester of aminomalonic acid.[2] The protonation of the primary amine to form the ammonium chloride salt significantly improves the compound's crystallinity, stability, and aqueous solubility, which are advantageous for storage and for specific reaction conditions.[1]

dot graph MolStructure { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} . Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties of DMAM-HCl is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 16115-80-3 | [2] |

| Molecular Formula | C₅H₉NO₄ · HCl | [2] |

| Molecular Weight | 183.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 160 °C (decomposes) | |

| Solubility | Water: 25 mg/mL (clear, colorless to faintly yellow solution) | |

| InChI Key | QWNDKNJSEWOEDM-UHFFFAOYSA-N | |

| SMILES | COC(=O)C(N)C(=O)OC.Cl |

Field-Proven Synthetic Protocol: Preparation of this compound

The synthesis of dialkyl aminomalonate hydrochlorides is a well-established transformation in organic chemistry. While numerous variations exist, a robust and scalable approach involves the nitrosation of the parent dialkyl malonate to form an isonitroso (oxime) intermediate, followed by catalytic hydrogenation and subsequent salt formation.

The following protocol is an adaptation of the highly reliable and thoroughly vetted procedure for the diethyl analog published in Organic Syntheses, a publication renowned for its rigorously tested and reproducible experimental methods.[3] This adaptation to the dimethyl ester is based on fundamental chemical principles and is presented as a reliable pathway for laboratory-scale preparation.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Part A: Preparation of Dimethyl Isonitrosomalonate

-

Rationale: This step introduces the nitrogen functionality at the α-carbon. The reaction of an enolizable C-H group with a nitrosating agent, typically generated in situ from sodium nitrite and an acid, is a classic and efficient method for forming oximes.

-

In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve dimethyl malonate in a suitable solvent such as glacial acetic acid or an ether.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 10 °C. The exotherm must be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Perform a standard aqueous workup. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude dimethyl isonitrosomalonate. This intermediate is often a solid or oil and can be used in the next step without further purification. Caution: Isonitroso compounds can be unstable upon heating; distillation is generally not recommended.[3]

Part B: Catalytic Hydrogenation to Dimethyl Aminomalonate

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds by the addition of hydrogen across the C=N bond.

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude dimethyl isonitrosomalonate from Part A in a suitable solvent, such as absolute ethanol or ethyl acetate.

-

Carefully add 5-10 wt% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst is pyrophoric and must be handled with care.

-

Seal the vessel, evacuate the air, and flush with hydrogen gas several times.

-

Pressurize the vessel with hydrogen (typically 40-60 psi) and begin vigorous agitation.

-

The reaction is typically rapid and may be slightly exothermic. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent. Expert Tip: The resulting free amine is less stable than its hydrochloride salt and should be converted directly to the salt without prolonged storage.[3]

Part C: Formation of this compound

-

Rationale: The final step involves the protonation of the newly formed primary amine with hydrogen chloride. This converts the less stable, often oily free base into a stable, crystalline solid that is easy to handle, purify, and store.

-

Transfer the filtrate from Part B to a clean flask and cool it in an ice bath.

-

While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or methanol).

-

The hydrochloride salt will precipitate as a white solid. Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with cold, dry diethyl ether or another suitable non-polar solvent to remove any non-polar impurities.

-

Dry the product under vacuum to yield pure this compound.

Applications in Drug Development and Complex Molecule Synthesis

The synthetic power of DMAM-HCl lies in its ability to serve as a glycine anion equivalent, providing a versatile scaffold for the construction of α-amino acids, heterocyclic systems, and other complex nitrogen-containing molecules.

-

Synthesis of α-Amino Acid Derivatives: The malonate functionality allows for straightforward C-alkylation reactions. Following N-protection (e.g., with a Boc or Cbz group), the α-proton can be removed by a suitable base, and the resulting carbanion can be alkylated with a variety of electrophiles. Subsequent hydrolysis and decarboxylation provide access to a wide range of natural and unnatural α-amino acids.

-

Heterocyclic Chemistry: DMAM-HCl is a key starting material for the synthesis of numerous heterocyclic compounds. For example, it can be used in the preparation of hydantoins, which are important pharmacophores found in several anticonvulsant drugs.[2]

-

Peptide Chemistry: It is used in the synthesis of peptide analogs containing the aminomalonic acid (Ama) residue, which can act as inhibitors for enzymes such as matrix metalloproteinases.[2]

-

Natural Product Synthesis: The versatility of this reagent has been demonstrated in its use as a starting material for the total synthesis of complex natural products, such as spirotryprostatin B.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: DMAM-HCl is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

In all cases of exposure, consult a physician.

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its stable, crystalline nature and versatile reactivity make it an indispensable building block for researchers in drug discovery and complex molecule synthesis. A thorough understanding of its properties and the rationale behind its synthetic preparation, as detailed in this guide, empowers scientists to leverage its full potential, paving the way for the efficient and innovative construction of the next generation of functional molecules.

References

-

Hartung, W. H., Beaujon, J. H., & Cocolas, G. (n.d.). Diethyl Aminomalonate Hydrochloride. Organic Syntheses. Retrieved from [Link]

-

ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. Retrieved from [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Data of Dimethyl Aminomalonate Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for dimethyl aminomalonate hydrochloride (CAS No. 16115-80-3), a crucial building block in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the interpretation of the spectral information, ensuring a robust understanding of the molecule's structural characterization.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a hydrochloride salt of a dialkyl aminomalonate, valued for its utility in the synthesis of complex molecules, including α-amino acid derivatives and heterocyclic compounds.[1] Its precise molecular structure and purity are paramount for the successful and reproducible synthesis of downstream products. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity and purity. This guide will systematically explore each of these techniques as applied to this compound.

The structural integrity of starting materials is a cornerstone of synthetic chemistry. In this context, the hydrochloride salt form of dimethyl aminomalonate enhances its stability and solubility, particularly in aqueous solutions, making it a versatile reagent.[2] A thorough understanding of its spectroscopic signature is therefore not merely academic but a critical aspect of quality control and reaction design.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol for NMR analysis is crucial for obtaining reproducible results.

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and does not exchange with the amine protons, allowing for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's symmetrical nature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.25 | singlet | 3H | NH₃⁺ |

| 5.06 | singlet | 1H | CH |

| 3.77 | singlet | 6H | 2 x OCH₃ |

| Data obtained in DMSO-d₆.[3] |

Expert Interpretation:

-

The downfield singlet at 9.25 ppm is characteristic of the three acidic protons of the ammonium group (NH₃⁺).[3] Its broadness can be influenced by the rate of exchange with any trace water in the solvent. The integration value of 3H confirms the presence of the protonated amine.

-

The singlet at 5.06 ppm corresponds to the single proton on the α-carbon (CH).[3] Its singlet nature is due to the absence of any adjacent protons for coupling.

-

The singlet at 3.77 ppm , integrating to 6H, is assigned to the six equivalent protons of the two methyl ester (OCH₃) groups.[3] This equivalence is a key indicator of the molecule's symmetry.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the carbon framework.

| Chemical Shift (δ) ppm | Assignment |

| 164.17 | 2 x C=O |

| 54.54 | CH |

| 53.76 | 2 x OCH₃ |

| Data obtained in DMSO-d₆.[3] |

Expert Interpretation:

-

The signal at 164.17 ppm is in the typical range for ester carbonyl carbons.[3] The presence of a single signal for both carbonyls further validates the molecule's symmetry.

-

The peak at 54.54 ppm is assigned to the α-carbon (CH) bearing the amino group.[3]

-

The upfield signal at 53.76 ppm corresponds to the two equivalent carbons of the methyl ester groups (OCH₃).[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the amine, ester, and alkyl functionalities.

Experimental Protocol: Acquiring the IR Spectrum

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | broad | N-H stretch (NH₃⁺) |

| 2959 | medium | C-H stretch (aliphatic) |

| 1739 | strong | C=O stretch (ester) |

| 1435 | medium | C-H bend (methyl) |

| 1268 | strong | C-O stretch (ester) |

| Data obtained from a neat sample.[3] |

Expert Interpretation:

-

The broad absorption centered around 3330 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (NH₃⁺).[3] The broadness is a result of hydrogen bonding.

-

The peak at 2959 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds in the methyl groups.[3]

-

A very strong and sharp absorption at 1739 cm⁻¹ is the hallmark of the carbonyl (C=O) stretch of the ester functional groups.[3] Its high intensity is due to the large change in dipole moment during this vibration.

-

The absorption at 1435 cm⁻¹ corresponds to the asymmetric bending of the C-H bonds in the methyl groups.[3]

-

The strong band at 1268 cm⁻¹ is assigned to the C-O stretching vibration of the ester linkage.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

While a direct mass spectrum for this compound was not found in the searched literature, we can predict its expected behavior based on its structure and common fragmentation patterns of similar molecules.

Expected Mass Spectrum and Fragmentation

Instrumentation: Electrospray ionization (ESI) is a suitable technique for this polar and charged molecule.

Expected Molecular Ion: In positive ion mode ESI-MS, the intact molecule would likely be observed as the protonated free amine, [NH₂CH(COOCH₃)₂ + H]⁺, following the loss of HCl. This would give a molecular ion peak (M+H)⁺ at m/z 148.06.

Fragmentation Workflow:

Caption: Predicted ESI-MS fragmentation pathway.

Expert Interpretation of Predicted Fragmentation:

-

Loss of a methoxy radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, which would lead to a fragment ion at m/z 117.

-

Loss of a methoxycarbonyl radical (•COOCH₃): Cleavage of the C-C bond adjacent to the carbonyl group could result in the loss of a methoxycarbonyl radical, yielding an ion at m/z 89.

-

Further Fragmentation: The ion at m/z 89 could potentially lose a methyl radical to form a fragment at m/z 74.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and predicted MS provides a cohesive and unambiguous structural confirmation of this compound. The simplicity of the NMR spectra speaks to the molecule's symmetry, while the characteristic IR absorptions confirm the presence of the key amine and ester functional groups. This guide has not only presented the core data but has also contextualized it within standard experimental protocols and expert interpretation, providing a robust analytical framework for scientists working with this important synthetic intermediate. The self-validating nature of these combined techniques ensures high confidence in the identity and purity of this compound, a critical requirement for its successful application in research and development.

References

Stability and storage conditions for Dimethyl aminomalonate hydrochloride

An In-Depth Technical Guide to the Stability and Storage of Dimethyl Aminomalonate Hydrochloride

Introduction

This compound is a pivotal building block in modern organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a central carbon atom bonded to an amino group and two methyl ester functionalities, makes it a versatile precursor for creating more complex molecular architectures, including amino acids and heterocyclic compounds.[1] The integrity of this reagent is paramount; degradation not only compromises the yield and purity of subsequent reactions but can also introduce unforeseen impurities into the synthetic pathway. This guide provides a comprehensive overview of the stability profile of this compound, detailing the scientific principles behind its degradation and offering field-proven protocols for its optimal storage, handling, and stability assessment.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its long-term stability. The compound is typically supplied as a crystalline solid.[1] Its hydrochloride salt form is crucial, as it significantly enhances the compound's stability and aqueous solubility compared to its free base form.[1][2]

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline solid/powder | [1][3] |

| Molecular Formula | C₅H₉NO₄ · HCl | |

| Molecular Weight | 183.59 g/mol | [1] |

| Melting Point | ~160 °C with decomposition | [3] |

| Solubility | Soluble in water (e.g., 25 mg/mL) | [3] |

Chemical Stability and Degradation Profile

While this compound is stable under standard ambient and recommended storage conditions, its integrity can be compromised by several environmental factors.[3][4] The primary degradation pathways are driven by moisture and elevated temperatures.

Key Instability Factors

-

Moisture (Hydrolysis): This is the most significant threat to the compound's stability. The ester groups are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[5][6][7] Given that the diethyl analog is known to be hygroscopic, it is prudent to treat the dimethyl compound with the same caution, as atmospheric moisture can initiate this degradation cascade.[8]

-

Heat (Thermal Decomposition): The compound decomposes upon melting at approximately 160°C.[3] In the event of a fire, or under significant thermal stress, hazardous decomposition products are formed, including toxic nitrogen oxides (NOx), carbon oxides (CO, CO₂), and corrosive hydrogen chloride gas.[3][4][9]

-

Chemical Incompatibility: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions.[3]

Primary Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation for this compound in a non-controlled environment is the hydrolysis of its two methyl ester groups. This reaction cleaves the ester bonds, yielding aminomalonic acid and two molecules of methanol. This process fundamentally alters the chemical identity of the reagent, rendering it unsuitable for its intended synthetic applications.

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and ensuring the safety of this compound. The overarching principle is to maintain a cool, dry, and inert environment.

Optimized Storage Conditions

To prevent degradation and ensure a maximal shelf-life, the following conditions are mandatory.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place, ideally refrigerated (2-8°C). | Minimizes the rate of potential thermal degradation and other unwanted reactions. | [3][8][10] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. | [8][10] |

| Moisture | Keep container tightly closed in a dry place. Use of a desiccator is highly recommended. | Prevents absorption of atmospheric water, which is the primary driver of hydrolysis. | [3][4][9] |

| Light | Protect from light. | While not the primary risk, protection from light is a standard best practice for preserving chemical integrity. | [11] |

| Container | Original, tightly sealed manufacturer's container. | Ensures a proper seal and avoids cross-contamination. | [4][12] |

Safe Handling Procedures

Proper handling is essential for both personnel safety and maintaining compound purity.

-

Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust particles.[3][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid Dust Formation: Take care to avoid generating dust or aerosols during transfer and weighing.[3][12]

-

Hygiene: Wash hands thoroughly with soap and water after handling the material.[3][12]

Experimental Workflow for Stability Assessment

For applications in drug development or cGMP environments, a formal stability assessment is often required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. The following protocol outlines a forced degradation study designed to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol for Stability Assessment

-

Preparation of Reference Standard: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered mobile phase) at a known concentration.

-

Forced Degradation: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add dilute HCl (e.g., to a final concentration of 0.1N) and heat gently (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Add dilute NaOH (e.g., to 0.1N) and keep at room temperature.

-

Oxidative Degradation: Add a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose the solid powder to elevated heat (e.g., 80°C) in a stability chamber. Dissolve in the solvent before analysis.

-

Photolytic Degradation: Expose the solution to a controlled source of UV/Visible light in a photostability chamber.

-

-

Sample Quenching: At designated time points, stop the degradation process. For acidic and alkaline samples, this involves neutralization to prevent further reaction.

-

HPLC Analysis: Analyze the reference standard and all stressed samples using a validated stability-indicating RP-HPLC method with a UV detector. The method must be capable of resolving the parent peak from all potential degradation products.

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the reference standard.

-

Calculate the percentage of degradation by measuring the decrease in the area of the parent peak.

-

Assess the peak purity of the parent compound to ensure co-elution is not occurring.

-

Identify and quantify any significant degradation products that are formed.

-

This self-validating system confirms the stability profile of the compound and demonstrates the suitability of the analytical method for quality control.

Conclusion

This compound is a chemically stable reagent when managed under appropriate conditions.[3][4] Its primary vulnerabilities are exposure to moisture, which leads to hydrolysis, and high temperatures, which cause decomposition. For researchers, scientists, and drug development professionals, the implementation of stringent storage and handling protocols—specifically, maintaining a cool, dry, and inert environment—is non-negotiable for preserving the compound's chemical integrity. By understanding the science behind its stability and employing the best practices outlined in this guide, users can ensure the reliability of their starting material, leading to more reproducible and successful synthetic outcomes.

References

- Merck Millipore. (2021).

- Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.

- Organic Chemistry Tutor. Malonic Ester Synthesis.

- AK Lectures. Malonic Ester Synthesis.

- ChemicalBook. (2025).

- Fisher Scientific. (2023).

- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

- University of Calgary. Ch21: Malonic esters.

- ChemWhat.

- CymitQuimica. (2023).

- CymitQuimica.

- Organic Syntheses Procedure.

- ChemicalBook. (2025).

- Sigma-Aldrich. Aminomalonic acid dimethyl ester hydrochloride.

- Sigma-Aldrich.

- Hebei Mojin Biotechnology Co., Ltd. China Diethyl aminomalonate hydrochloride CAS 13433-00-6 factory and manufacturers.

- PubMed. (2021).

Sources

- 1. CAS 16115-80-3: this compound [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. China Diethyl aminomalonate hydrochloride CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to High-Purity Dimethyl Aminomalonate Hydrochloride for Pharmaceutical R&D

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. Dimethyl aminomalonate hydrochloride (DMAM HCl), a key building block in the synthesis of a wide array of heterocyclic compounds, is no exception. Its purity and characterization are critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of commercially available high-purity DMAM HCl, including supplier information, quality control methodologies, and its application in contemporary drug discovery.

The Critical Role of this compound in Medicinal Chemistry

This compound serves as a versatile precursor, primarily in the construction of substituted pyrimidine rings and other nitrogen-containing heterocycles.[1] These structural motifs are central to a vast number of therapeutic agents, including antivirals and other small molecule inhibitors. The presence of the primary amine and two ester functionalities allows for a variety of chemical transformations, making it an invaluable tool for medicinal chemists.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity DMAM HCl is the first critical step in any synthetic campaign. The following table provides a non-exhaustive list of reputable commercial suppliers known for providing materials suitable for pharmaceutical research and development. Purity levels are typically offered at ≥97%, with higher grades often available upon request.

| Supplier | Product Number (Example) | Typical Purity |

| Sigma-Aldrich (Merck) | 391549 | 97% |

| TCI Chemicals | D5433 | >98.0% (TCI) |

| Protheragen | INT16115803 | 97% |

| Biosynce | Not specified | >97% |

It is imperative for the end-user to obtain a lot-specific Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and physical properties of the material.

A Framework for Ensuring Quality: A Self-Validating Analytical Workflow

To ensure the integrity of your research, a robust quality control (QC) workflow for incoming DMAM HCl is essential. This workflow should not only confirm the identity and purity of the material but also quantify key potential impurities.

Identity and Purity Confirmation

A multi-technique approach is recommended for the comprehensive characterization of DMAM HCl.

Step-by-Step QC Protocol:

-

Visual Inspection: The material should be a white to off-white crystalline solid.[2] Any significant deviation in color or appearance should be noted.

-

Solubility: Confirm solubility in water and common organic solvents as per the supplier's specifications. For instance, a solubility of 25 mg/mL in water is a reported specification.

-

¹H NMR Spectroscopy: This is a primary technique for confirming the chemical structure and assessing purity. The spectrum should be consistent with the structure of this compound. A typical Certificate of Analysis will state that the ¹H NMR spectrum is "Consistent with structure."[2]

-

Purity Assessment by Chromatography (HPLC or GC): While NMR provides a good indication of purity, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is crucial for detecting and quantifying minor impurities that may not be visible by NMR.

-

Water Content by Karl Fischer Titration: As a hydrochloride salt, DMAM HCl can be hygroscopic. Karl Fischer titration is the gold-standard for accurately determining the water content.[3] This is critical for accurate stoichiometric calculations in subsequent reactions.

-

Elemental Analysis: To confirm the correct elemental composition and the presence of the hydrochloride salt, elemental analysis for Carbon, Hydrogen, Nitrogen, and Chlorine should be performed. The results should be within ±0.4% of the theoretical values.

The following diagram illustrates this comprehensive quality control workflow:

Caption: A comprehensive QC workflow for this compound.

Understanding the Synthesis and Potential Impurities

A thorough understanding of the synthetic route to DMAM HCl is crucial for anticipating potential impurities. A common and reliable method is the catalytic hydrogenation of dimethyl isonitrosomalonate, followed by precipitation of the hydrochloride salt. This procedure is well-documented for the diethyl analogue in Organic Syntheses, a highly reputable source for chemical preparations.[4]

A Generalized Synthetic Pathway:

Caption: A typical synthetic route to this compound.

Potential Process-Related Impurities:

-

Unreacted Starting Material: Incomplete hydrogenation can lead to residual dimethyl isonitrosomalonate.

-

Over-reduction Products: While less common under controlled conditions, over-reduction could potentially lead to other byproducts.

-

Solvent Residues: Residual solvents from the reaction and precipitation steps (e.g., ethanol, diethyl ether) may be present.

-

Inorganic Salts: Impurities from the catalyst or other reagents could be carried through.

A well-developed HPLC or GC method is essential for the detection and quantification of these potential impurities.

Application in Drug Development: A Stepping Stone to Complex Molecules

The utility of dialkyl aminomalonates is well-established in the synthesis of heterocyclic compounds of medicinal importance. For instance, the diethyl analogue is a key intermediate in the synthesis of the antiviral drug Favipiravir.[1] While specific examples for the dimethyl analogue in marketed drugs are less publicly disclosed, numerous patents in medicinal chemistry describe its use in the synthesis of novel therapeutic candidates. The reactivity of the amino group and the malonate moiety allows for the construction of complex scaffolds, making it a valuable starting material in drug discovery programs targeting a wide range of diseases.[5]

Conclusion

High-purity this compound is a critical reagent for researchers and professionals in drug development. A thorough understanding of its commercial sources, coupled with a robust in-house quality control workflow, is essential for ensuring the reliability and reproducibility of synthetic efforts. By implementing the analytical strategies outlined in this guide, scientists can proceed with confidence in their use of this versatile building block for the synthesis of the next generation of therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Diethyl Aminomalonate HCl in Drug Manufacturing. Available at: [Link]

-

Protheragen. Dimethyl aminomalonate HCl. Available at: [Link]

-

American Custom Chemicals Corporation. This compound, min 97%, 1 gram. Available at: [Link]

-

BIOSYNCE. Dimethyl 2-aminomalonate Hydrochloride CAS 16115-80-3. Available at: [Link]

-

Organic Syntheses. Diethyl aminomalonate hydrochloride. Available at: [Link]

- Google Patents. Process for the preparation of aminomalonic acid ester salts.

-

Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

-

ChemWhat. Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. Available at: [Link]

- Al-Tel, T. H. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry, 9, S1733–S1738.

-

Wikipedia. Karl Fischer titration. Available at: [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

-

U.S. Food and Drug Administration. Elemental Analysis Manual. Available at: [Link]

-

ResearchGate. Elemental Analysis and Chlorine. Available at: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Dialkyl Aminomalonates in Modern Synthesis

Abstract

Dialkyl aminomalonates, particularly diethyl aminomalonate, have emerged as indispensable C2 synthons in organic synthesis. Their unique trifunctionality, possessing a nucleophilic amine and two ester moieties attached to a single carbon, provides a versatile platform for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of dialkyl aminomalonates, with a particular focus on their pivotal role in the synthesis of amino acids and contemporary pharmaceutical agents. We will delve into the mechanistic underpinnings of key transformations, provide validated experimental protocols, and showcase the strategic application of these reagents in drug development, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this important class of molecules.

Introduction: The Strategic Importance of Dialkyl Aminomalonates

In the landscape of organic synthesis, the ability to efficiently introduce nitrogen-containing functionalities is of paramount importance, given their prevalence in biologically active molecules. Dialkyl aminomalonates have carved a significant niche as versatile building blocks for this purpose. The presence of a primary amine and two ester groups on a single methylene carbon creates a unique chemical environment, allowing for a wide range of transformations. The amine can be readily acylated or alkylated, while the esters provide a handle for hydrolysis and decarboxylation, effectively serving as a masked carboxylic acid group. This inherent functionality makes dialkyl aminomalonates powerful precursors for the synthesis of α-amino acids, heterocyclic compounds, and a variety of pharmaceutical intermediates. This guide will illuminate the historical context of their development and showcase their enduring relevance in modern synthetic chemistry.

Historical Perspective: From Discovery to Synthetic Staple

The journey of dialkyl aminomalonates is intrinsically linked to the broader history of malonic ester chemistry. While the malonic ester synthesis itself has been a cornerstone of organic chemistry for over a century, the introduction of an amino group at the α-position unlocked new synthetic possibilities.